N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is commonly used in research as a ligand for GABA receptors.
Preparation Methods
The synthesis of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves several steps. The starting materials typically include isopentylamine, tosylpiperidine, and oxalyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with oxalyl chloride to form the final product.
Chemical Reactions Analysis
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine ring or the oxalamide moiety, using reagents like alkyl halides or acyl chlorides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.
Biology: The compound is employed in studies involving GABA receptors, which are important for understanding neurotransmission and neurological disorders.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting GABA receptors, which are implicated in conditions such as anxiety, epilepsy, and insomnia.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with GABA receptors. As a ligand, it binds to these receptors and modulates their activity. This interaction affects the flow of chloride ions across the cell membrane, leading to changes in neuronal excitability and neurotransmission.
Comparison with Similar Compounds
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but with an isopropyl group instead of an isopentyl group.
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Another similar compound with an isobutyl group.
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound features an ethyl group in place of the isopentyl group.
Properties
IUPAC Name |
N'-(3-methylbutyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-16(2)11-13-22-20(25)21(26)23-14-12-18-6-4-5-15-24(18)29(27,28)19-9-7-17(3)8-10-19/h7-10,16,18H,4-6,11-15H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBCGKKNEKQKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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